![molecular formula C10H9ClFN3O2S B2882355 4-(Chloromethyl)-3-fluoro-2-(4-methylsulfonylpyrazol-1-yl)pyridine CAS No. 2137558-21-3](/img/structure/B2882355.png)
4-(Chloromethyl)-3-fluoro-2-(4-methylsulfonylpyrazol-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyrazole is an organic compound of azole group with the formula C3H3N2H . It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazoles and imidazoles involves various methods. For instance, imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole is an organic compound of azole group with the formula C3H3N2H . It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively . It possesses intramolecular hydrogen bonding .Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis, particularly in the preparation of novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidines . These compounds are of interest due to their potential pharmacological properties .
Intermediate in Drug Discovery
The compound serves as a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines . These compounds may be of interest as substances with useful pharmacological properties .
Antimalarial Research
In the field of antimalarial research, related compounds have been synthesized and evaluated for their antimalarial activity in vitro against Plasmodium falciparum .
Biological Activity Studies
Compounds with similar structures have shown various biological activities, including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .
Antibacterial Research
Functionally substituted 1H-pyrazolo[3,4-d]pyrimidines showed good antibacterial and antiproliferative activity .
Skeletal Editing of Organic Molecules
The compound may have potential applications in the “skeletal editing” of organic molecules by nitrogen atom deletion . This method was developed by Prof.
Future Directions
The future directions for research on these types of compounds could involve further exploration of their biological activities and potential applications in various fields. There is a great importance of heterocyclic ring containing drugs . Therefore, there is a need for the development of a new drug that overcomes the AMR problems .
properties
IUPAC Name |
4-(chloromethyl)-3-fluoro-2-(4-methylsulfonylpyrazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O2S/c1-18(16,17)8-5-14-15(6-8)10-9(12)7(4-11)2-3-13-10/h2-3,5-6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMVXVFIFQAUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN(N=C1)C2=NC=CC(=C2F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3-fluoro-2-(4-methylsulfonylpyrazol-1-yl)pyridine | |
CAS RN |
2137558-21-3 |
Source
|
Record name | 4-(chloromethyl)-3-fluoro-2-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.